molecular formula C9H10N2O4 B510125 [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid CAS No. 281223-77-6

[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid

Cat. No. B510125
CAS RN: 281223-77-6
M. Wt: 210.19g/mol
InChI Key: MKQGEKYXPVAARY-UHFFFAOYSA-N
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Description

“[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid” is a chemical compound with the molecular formula C9H10N2O4 . It has an average mass of 210.187 Da and a monoisotopic mass of 210.064056 Da .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C9H10N2O4/c12-8(5-15-6-9(13)14)11-7-2-1-3-10-4-7/h1-4H,5-6H2,(H,11,12)(H,13,14) . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure.

Scientific Research Applications

Adsorption of Rare Earth Metal Ions

Research involving a similar compound, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]acetic acid, incorporated into natural sodium alginate polymers, has been investigated for its adsorption properties. These studies suggest potential for rare earth metal ions adsorption, which could be relevant to environmental remediation and resource recovery .

Antimicrobial Activity

Compounds with a similar structure have been analyzed for their antimicrobial activity. While not directly related to the exact compound , this suggests a potential application in developing antimicrobial agents or coatings that could be effective against various bacteria .

Chemical Synthesis and Modification

The compound falls under the category of small chemical compounds which are often used in chemical synthesis and modification processes. This could imply its use in creating new chemical entities or modifying existing ones for various research purposes .

Molecular Analysis

With its defined molecular formula and mass, “[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid” could be used in molecular analysis studies to understand its properties and interactions with other molecules .

properties

IUPAC Name

2-[2-oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-8(5-15-6-9(13)14)11-7-2-1-3-10-4-7/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQGEKYXPVAARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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